REACTION_SMILES
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[F:1][c:2]1[cH:3][c:4]2[c:5]([n:6][cH:7][nH:8][c:9]2=[O:10])[cH:11][n:12]1.[O:13]=[CH:14][N:15]([CH3:16])[CH3:17].[S:18]([Cl:19])([Cl:20])=[O:21]>>[F:1][c:2]1[cH:3][c:4]2[c:5]([n:6][cH:7][n:8][c:9]2[Cl:20])[cH:11][n:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]cnc2cnc(F)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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Fc1cc2c(Cl)ncnc2cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |